

chemical and physical properties of hexaconazole

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Compound of Interest

Compound Name: Hexazole

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An In-depth Technical Guide on the Core Chemical and Physical Properties of Hexaconazole

Introduction

Hexaconazole is a broad-spectrum, systemic triazole fungicide used extensively in agriculture to control a wide range of fungal diseases, particularly those caused by Ascomycetes and Basidiomycetes.[1][2][3] It is utilized on various crops, including fruits, vegetables, and cereals, to manage conditions like powdery mildew, rusts, and scabs.[1][4] In several Asian countries, it is a primary agent for controlling rice sheath blight.[3][4][5] Hexaconazole operates through a protective and curative action by disrupting the fungal cell membrane's function.[1][2] The molecule contains a chiral center, existing as two enantiomers: (R)-hexaconazole and (S)-hexaconazole, with the (R)-enantiomer demonstrating greater fungicidal activity.[1][6]

Chemical Properties

Hexaconazole, chemically known as (\pm) - α -butyl- α -(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanol, is a stable compound under normal storage conditions.[7] It is stable to hydrolysis and photolysis in water and can remain stable for at least six years at ambient temperatures.[4] Metabolism in plants primarily involves the oxidation of the alkyl side chain.[4]

Table 1: Chemical Identification of Hexaconazole

Identifier	Value	Source(s)
IUPAC Name	2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol	[2][3]
CAS Number	79983-71-4	[3][4][8][9]
Molecular Formula	C ₁₄ H ₁₇ Cl ₂ N ₃ O	[1][2][4]
Molecular Weight	314.21 g/mol	[2][8][10]
Canonical SMILES	<chem>CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O</chem>	[1][2]
InChI Key	STMIIPIFODONDC-UHFFFAOYSA-N	[1][4]

Physical Properties

Hexaconazole is a white crystalline solid at room temperature.[8][10][11][12] It is characterized by low water solubility and high affinity for organic solvents, which is indicative of its lipophilic nature.[1][8][10][11]

Table 2: Physicochemical Properties of Hexaconazole

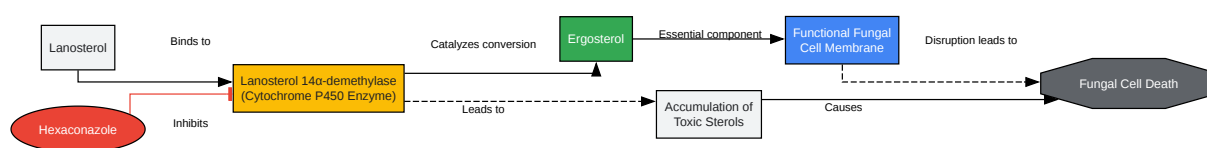
Property	Value	Temperature (°C)	Source(s)
Physical State	White Crystalline Solid	Ambient	[3][10][11][12]
Melting Point	111 °C	N/A	[1][3][4][9][10][11][13]
Boiling Point	490.3 ± 55.0 °C (Predicted)	N/A	[4][9]
Vapor Pressure	0.018 mPa (1.8 x 10 ⁻⁸ kPa)	20	[1][4][10]
Density	1.29 g/cm ³	25	[4][8][11][12]
Water Solubility	17 - 18 mg/L	20	[1][4][10]
Octanol-Water Partition Coefficient (log P)	3.9	20	[1][10][14][15]
Dissociation Constant (pKa)	2.3	25	[14]

Table 3: Solubility of Hexaconazole in Organic Solvents

Solvent	Solubility (g/L)	Temperature (°C)	Source(s)
Methanol	246	20	[1][8][11]
Acetone	164	20	[1][8][11]
Dichloromethane	336	20	[14]
Toluene	59	20	[1][8][11]
Ethyl Acetate	120	20	[14]
Hexane	0.8	20	[1][8][11]

Mechanism of Action & Signaling Pathways

Hexaconazole's fungicidal activity stems from its ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][10] It specifically targets and inhibits the cytochrome P450-dependent enzyme, lanosterol 14 α -demethylase.[4][10] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterols and a depletion of ergosterol.[10] The resulting structural and functional damage to the fungal cell membrane ultimately causes cell death.[4][10] Beyond its primary target, studies suggest that hexaconazole may also affect key signaling pathways in non-target organisms, such as the Akt and MAPK pathways, which are integral to cell survival and stress responses.[15]



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Caption: Mechanism of action of hexaconazole via inhibition of ergosterol biosynthesis.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Kow)

The shake-flask method is a standard protocol for determining the log P value.[10]

- Principle: A known amount of the substance is partitioned between two pre-saturated immiscible phases, n-octanol and water. The concentration of the substance in each phase is measured at equilibrium to determine the partition coefficient.
- Procedure:
 - Equal volumes of n-octanol and water are mixed and allowed to saturate for 24 hours.
 - A stock solution of hexaconazole is prepared in n-octanol.

- The hexaconazole solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
- The funnel is shaken vigorously for a set period and then left to stand to allow for complete phase separation.
- Aliquots are taken from both the n-octanol and aqueous phases.
- The concentration of hexaconazole in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- The K_{ow} is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Water Solubility

The flask method is suitable for determining the solubility of substances like hexaconazole.^[10]

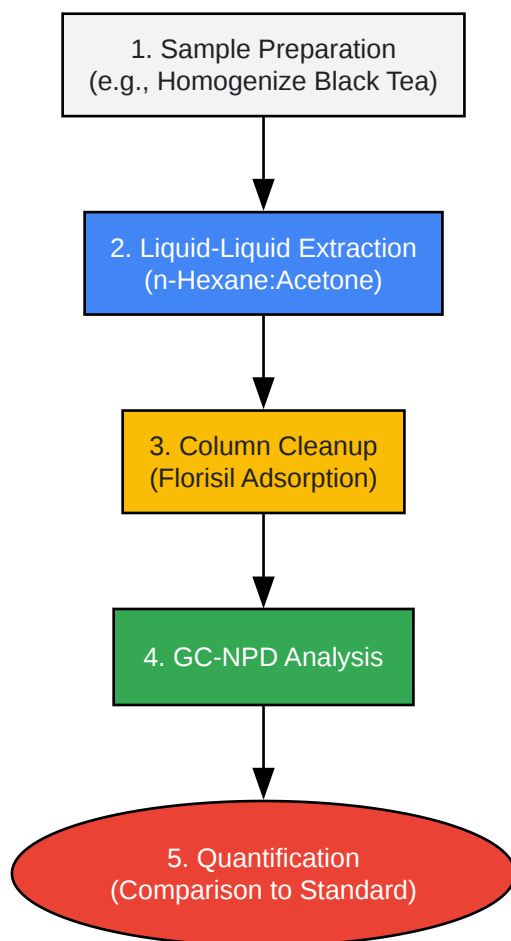
- Principle: An excess amount of the solid substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the aqueous solution is then measured.
- Procedure:
 - An excess amount of crystalline hexaconazole is added to a flask containing purified water.
 - The flask is sealed and agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature (e.g., 20°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The solution is allowed to stand to let undissolved particles settle.
 - The supernatant is filtered (using a filter that does not adsorb the compound) or centrifuged to remove any suspended solid material.

- The concentration of hexaconazole in the clear aqueous phase is quantified by a validated analytical technique like HPLC-UV.

Analytical Determination in a Sample Matrix (e.g., Black Tea)

A common workflow for determining hexaconazole residues involves extraction, cleanup, and chromatographic analysis.[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Principle: The analyte is extracted from the sample matrix using an organic solvent. The extract is then cleaned to remove interfering co-extractives before quantification by gas chromatography.
- Procedure:
 - Extraction: A homogenized sample (e.g., black tea) is blended with a solvent mixture, such as n-hexane and acetone (1:1 v/v), to extract the hexaconazole residues.[\[16\]](#)[\[18\]](#)
 - Cleanup: The resulting extract is passed through an adsorption chromatography column, typically packed with Florisil, to separate the analyte from matrix interferences.[\[16\]](#)[\[18\]](#)
 - Analysis: The cleaned extract is concentrated and analyzed by Gas Chromatography (GC) equipped with a specific detector, such as a Nitrogen-Phosphorus Detector (NPD), which provides sensitivity and selectivity for nitrogen-containing compounds like hexaconazole.
[\[16\]](#)[\[17\]](#)
 - Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a known concentration of a hexaconazole reference standard.



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Caption: General experimental workflow for the analysis of hexaconazole residues.

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